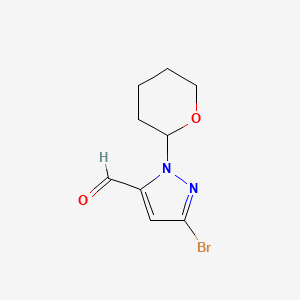![molecular formula C21H23BrN2O3 B2376644 3-bromo-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide CAS No. 921795-21-3](/img/structure/B2376644.png)
3-bromo-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a benzamide derivative, which is a class of compounds containing a carboxamide group (CONH2) attached to a benzene ring . Benzamides have a wide range of applications in medicinal chemistry and are part of many pharmaceutical drugs .
Molecular Structure Analysis
The compound contains a benzamide group attached to a tetrahydrobenzo[b][1,4]oxazepine ring. Tetrahydrobenzo[b][1,4]oxazepines are seven-membered rings containing five carbon atoms, one oxygen atom, and one nitrogen atom . The structure also suggests the presence of a propyl group and two methyl groups attached to the tetrahydrobenzo[b][1,4]oxazepine ring.Chemical Reactions Analysis
As a benzamide derivative, this compound might undergo reactions typical for carboxamides, such as hydrolysis. The bromine atom might make the compound susceptible to nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Benzamides are typically solid at room temperature .Applications De Recherche Scientifique
Antibacterial Agents
Research into similar compounds has shown promising applications in the field of antibacterial agents. For instance, studies on analogs with similar structural features have demonstrated significant antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. These compounds were found to exhibit this activity at non-cytotoxic concentrations, suggesting potential for safe therapeutic use (Palkar et al., 2017).
Photophysical Properties
Research on derivatives with related structures has revealed unique photophysical properties. For example, studies on dimethyl 3-(2-bromophenyl)dibenzo[b,f]pyrrolo[1,2-d][1, 4]oxazepine-1,2-dicarboxylate, a compound with a similar oxazepine structure, showed strong blue emission in dichloromethane, indicating potential applications in optical materials and molecular probes (Petrovskii et al., 2017).
Cyclization and Structural Transformations
The chemistry of cyclic aminooxycarbenes, which are structurally related to the compound , involves interesting reactions such as insertion into OH bonds of phenols and reactions with isocyanates to form spiro-fused hydantoins. This indicates potential in synthetic organic chemistry for creating novel structures and exploring new reaction pathways (Couture & Warkentin, 1997).
Crystal Structure Analysis
The structural analysis of antipyrine derivatives, which share a similar benzamide component, has contributed to our understanding of intermolecular interactions. X-ray structure, Hirshfeld surface analysis, and DFT calculations of these derivatives have revealed insights into hydrogen bonding and π-interactions, which are crucial for understanding the stability and properties of molecular crystals (Saeed et al., 2020).
Synthesis of Novel Compounds
The synthesis of novel dibenzo-tetraaza and dibenzo-dioxadiaza[14]annulene derivatives, using bromo-substituted compounds, demonstrates the potential for creating diverse molecular architectures. This research provides valuable information for the synthesis of complex organic compounds, which could have applications in various fields, including pharmaceuticals and materials science (Mehranpour et al., 2013).
Mécanisme D'action
Target of Action
Similar compounds have been used in suzuki–miyaura coupling reactions , which suggests that this compound might also interact with palladium catalysts in carbon–carbon bond forming reactions .
Mode of Action
The compound likely participates in Suzuki–Miyaura (SM) coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
In the context of sm coupling reactions, the compound could be involved in the formation of new carbon–carbon bonds . This could potentially affect various biochemical pathways depending on the specific context and environment.
Result of Action
Given its potential role in sm coupling reactions , it could contribute to the formation of new carbon–carbon bonds, which could have various effects depending on the specific molecules involved.
Action Environment
The action of the compound could be influenced by various environmental factors. For instance, the efficiency of SM coupling reactions can be affected by the presence of other substances, the temperature, and the pH of the environment . .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-bromo-N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-8-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23BrN2O3/c1-4-10-24-17-9-8-16(12-18(17)27-13-21(2,3)20(24)26)23-19(25)14-6-5-7-15(22)11-14/h5-9,11-12H,4,10,13H2,1-3H3,(H,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTJRPZLQORJHAV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C(C=C2)NC(=O)C3=CC(=CC=C3)Br)OCC(C1=O)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23BrN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

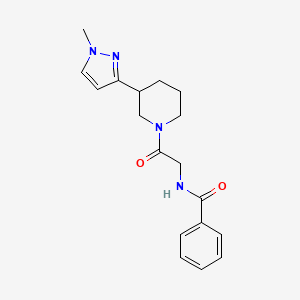
![Methyl 2-({[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)-4-chlorobenzoate](/img/structure/B2376563.png)
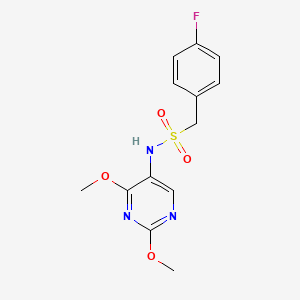
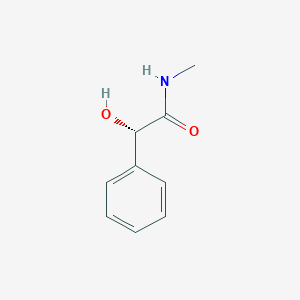

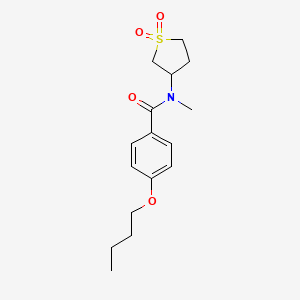
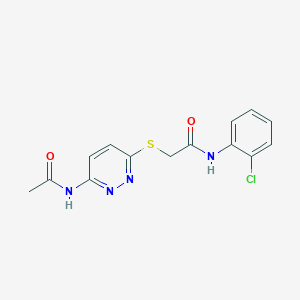
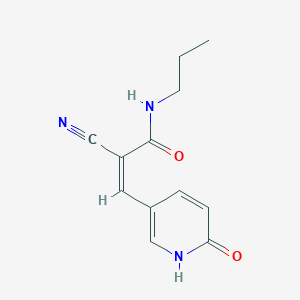
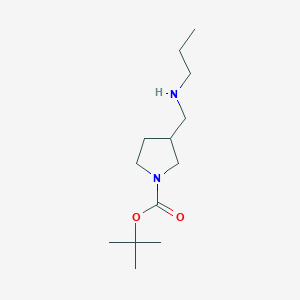
![allyl 5-(4-chlorophenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2376576.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2376579.png)
![2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2376580.png)
